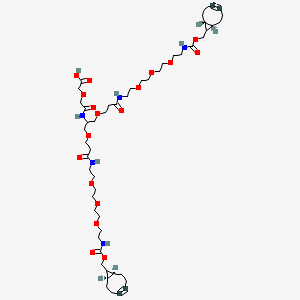
Acid-PEG1-bis-PEG3-BCN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acid-PEG1-bis-PEG3-BCN is a specialized chemical compound used primarily as a click linker for bio-conjugation. It contains a terminal carboxylic acid group and two BCN (bicyclo[6.1.0]nonyne) groups linked through a linear PEG (polyethylene glycol) chain. This compound is known for its high specificity and efficiency in bio-conjugation reactions, particularly in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acid-PEG1-bis-PEG3-BCN involves multiple steps, starting with the preparation of the PEG chain and subsequent attachment of the BCN groups. The PEG chain is typically synthesized through polymerization reactions, followed by functionalization with carboxylic acid and BCN groups. The reaction conditions often involve the use of organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). The reactions are carried out under controlled temperatures, usually at -20°C for storage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk polymerization and functionalization, with stringent quality control measures to ensure high purity and consistency. The compound is typically stored at -20°C to maintain its stability and reactivity .
Chemical Reactions Analysis
Types of Reactions
Acid-PEG1-bis-PEG3-BCN primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is a click chemistry reaction that occurs between the BCN groups and azide-containing molecules. The reaction is highly specific and efficient, occurring under mild conditions without the need for a catalyst .
Common Reagents and Conditions
The common reagents used in reactions with this compound include azide-containing molecules. The reactions are typically carried out in aqueous buffers or organic solvents such as DCM, THF, acetonitrile, DMF, and DMSO. The conditions are mild, often at room temperature or slightly elevated temperatures .
Major Products
The major products formed from reactions involving this compound are bio-conjugates, where the BCN groups have reacted with azide groups to form stable triazole linkages. These bio-conjugates are used in various applications, including drug delivery and diagnostic imaging .
Scientific Research Applications
Acid-PEG1-bis-PEG3-BCN has a wide range of scientific research applications:
Chemistry: Used as a click linker in the synthesis of complex molecules and polymers.
Biology: Employed in bio-conjugation reactions to label biomolecules such as proteins, nucleic acids, and lipids.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted drug delivery.
Industry: Applied in the production of diagnostic imaging agents and therapeutic compounds .
Mechanism of Action
The mechanism of action of Acid-PEG1-bis-PEG3-BCN involves its role as a click linker in SPAAC reactions. The BCN groups react with azide-containing molecules to form stable triazole linkages. This reaction is highly specific and efficient, occurring under mild conditions without the need for a catalyst. The PEG chain provides flexibility and solubility, reducing steric hindrance and enhancing the overall efficiency of the reaction .
Comparison with Similar Compounds
Similar Compounds
Acid-PEG2-bis-PEG4-BCN: Similar in structure but with longer PEG chains, providing different solubility and flexibility properties.
Acid-PEG1-bis-PEG3-DBCO: Contains DBCO (dibenzocyclooctyne) groups instead of BCN, offering different reactivity and specificity.
Acid-PEG1-bis-PEG3-TCO: Contains TCO (trans-cyclooctene) groups, used in different bio-conjugation reactions
Uniqueness
Acid-PEG1-bis-PEG3-BCN is unique due to its high specificity and efficiency in SPAAC reactions, its biocompatibility, and its ability to form stable bio-conjugates under mild conditions. The PEG chain provides additional benefits such as reduced aggregation and enhanced solubility, making it a versatile and valuable compound in various scientific research applications .
Properties
Molecular Formula |
C51H81N5O18 |
|---|---|
Molecular Weight |
1052.2 g/mol |
IUPAC Name |
2-[2-[1,3-bis[3-[2-[2-[2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]propan-2-ylamino]-2-oxoethoxy]acetic acid |
InChI |
InChI=1S/C51H81N5O18/c57-46(52-15-21-64-25-29-68-31-27-66-23-17-54-50(62)73-35-44-40-9-5-1-2-6-10-41(40)44)13-19-70-33-39(56-48(59)37-72-38-49(60)61)34-71-20-14-47(58)53-16-22-65-26-30-69-32-28-67-24-18-55-51(63)74-36-45-42-11-7-3-4-8-12-43(42)45/h39-45H,5-38H2,(H,52,57)(H,53,58)(H,54,62)(H,55,63)(H,56,59)(H,60,61)/t39?,40-,41+,42-,43+,44?,45? |
InChI Key |
GUNWFXDIBGHKDR-RQOJCTGOSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)OCC3[C@H]4[C@@H]3CCC#CCC4)NC(=O)COCC(=O)O)CCC#C1 |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)OCC3C4C3CCC#CCC4)NC(=O)COCC(=O)O)CCC#C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![heptadecan-9-yl 7-[3-hydroxypropyl-(6-nonoxy-6-oxohexyl)amino]heptanoate](/img/structure/B15073281.png)
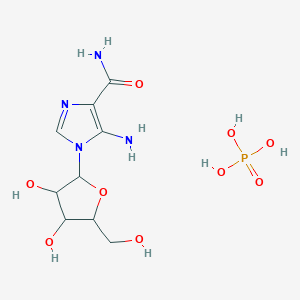
![7,7'-Dibromo-4,4'-bibenzo[c][1,2,5]thiadiazole](/img/structure/B15073288.png)
![2-[3-(3,3-Difluoroazetidin-1-ium-1-ylidene)-6-(3,3-difluoroazetidin-1-yl)-2,7-difluoroxanthen-9-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate](/img/structure/B15073289.png)
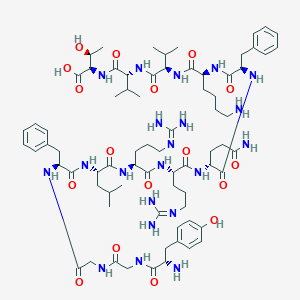
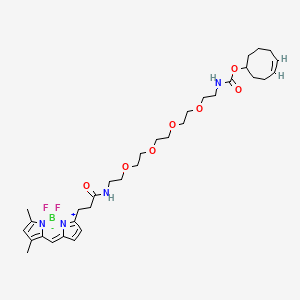
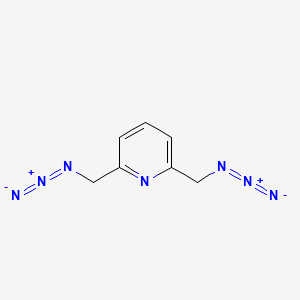
![(2S,5R,6R)-6-(2-amino-2-phenylacetylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicy clo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15073309.png)
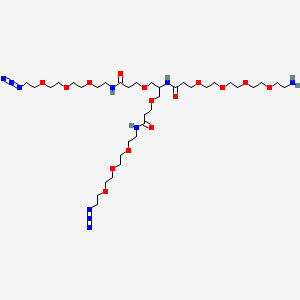
![Methyl 5-(1,3-benzodioxol-5-yl)-2-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B15073321.png)
![(1R,4S,5R,8R,12S,13R)-1,5-dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B15073328.png)
![[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] 3-[[4-[2-[(2S)-2-amino-3-(1-methylindol-3-yl)propanoyl]oxyethyl]triazol-1-yl]methyl]benzoate](/img/structure/B15073340.png)
